molecular formula C12H16ClNO2 B193292 Chlorambucil half mustard CAS No. 116505-53-4

Chlorambucil half mustard

Cat. No. B193292
CAS RN: 116505-53-4
M. Wt: 241.71 g/mol
InChI Key: JKJKVYIHGWHFSO-UHFFFAOYSA-N
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Description

Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas . It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen .


Synthesis Analysis

Chlorambucil derivatives were synthesized by Dai et al. and evaluated for their cytotoxic effect against several leukemia cancer cell lines in vitro . In another study, nanoformulations (NFs) of chlorambucil were prepared through an ultrasonication technique by varying the surfactant concentration .


Molecular Structure Analysis

The molecular structure of Chlorambucil is C14H19Cl2NO2 . The structure includes an aromatic nitrogen mustard derivative and an alkylating agent .


Chemical Reactions Analysis

Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard . The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion .


Physical And Chemical Properties Analysis

Chlorambucil has a molecular weight of 304.212, a melting point of 64°C to 66°C, a log Kow of 1.47 at pH 7.4, a water solubility of 12.4 g/L at 25°C, a vapor pressure of 5.7 × 10–8 mm Hg at 25°C, and a dissociation constant (pKa) of 5.75 .

Scientific Research Applications

  • Mutagenic Potency and Spectrum : Chlorambucil half mustard has been compared with its full mustard analogue, chlorambucil, in terms of mutagenic potency and spectrum. It was found that the half mustard primarily caused transversion mutations, with its mutations being largely interpretable in relation to the DNA adducts formed. In contrast, chlorambucil-induced mutations were primarily major deletions, with a stronger ability to break chromosomes than the half-mustard (Yaghi et al., 1998).

  • Toxicity and Side Effects : The toxic dose of chlorambucil in children has been documented in a case report. This highlights the importance of careful dosage management in clinical settings (Wolfson & Olney, 1957).

  • Delayed Hypersensitivity Reactions : A case report and literature review documented systemic delayed hypersensitivity reactions to chlorambucil, emphasizing the need for monitoring potential allergic reactions during treatment (Bianchi et al., 2018).

  • Brain and Plasma Pharmacokinetics : The pharmacokinetics of chlorambucil and its derivatives, including chlorambucil-tertiary butyl ester, have been studied, indicating their potential in treating brain-sequestered tumors (Greig et al., 2004).

  • Selective Mitochondrial Targeting : A study on Mito-Chlor, a triphenylphosphonium derivative of chlorambucil, demonstrated its localization to cancer cell mitochondria, resulting in significant cell death and tumor progression delay in pancreatic cancer models (Millard et al., 2013).

  • DNA Adduct Analysis : Chlorambucil's interaction with DNA has been analyzed at the oligonucleotide level, revealing insights into the types of adducts formed and their implications for its mutagenic and therapeutic effects (Mohamed et al., 2009).

  • Stability and Anticancer Activity Enhancement : Research into improving the stability and anticancer activity of chlorambucil through various methods, including conjugation with peptides and polyprodrugs, suggests novel approaches to enhancing its therapeutic effectiveness (Zhang et al., 2016; Saha et al., 2019)(https://consensus.app/papers/redoxdriven-disassembly-polymer–chlorambucil-saha/7244dde9436a52f696e4632db3724ebc/?utm_source=chatgpt).

Mechanism of Action

Safety and Hazards

Chlorambucil can severely suppress bone marrow function . It is a known carcinogen and may cause fetal harm . It may also cause male or female infertility . In case of exposure, immediate medical attention is required .

Future Directions

Chlorambucil is used to treat various forms of cancer, but it suffers from poor aqueous solubility and specificity, a short half-life, and severe side effects . Therefore, research is being conducted to develop chlorambucil hybrid compounds with fewer side effects and high therapeutic outcomes . Another area of research involves the development of nanoformulations of chlorambucil to enhance anticancer efficacy .

Biochemical Analysis

Biochemical Properties

Chlorambucil Half Mustard is a well-studied anticancer drug that controls chronic lymphocytic leukaemia and malignant lymphomas . It interacts with various enzymes, proteins, and other biomolecules in the body. As a nitrogen mustard alkylating agent, it shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are being studied .

Transport and Distribution

Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

4-[4-(2-chloroethylamino)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKVYIHGWHFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151406
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116505-53-4
Record name Chlorambucil half mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorambucil half mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOCHLOROETHYL CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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